2-bromo-4-(3-bromophenyl)Thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(3-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYVKXSAWLILLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 3 Bromophenyl Thiazole and Its Functionalized Analogs
Classical and Modified Hantzsch Thiazole (B1198619) Synthesis Approaches
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring. synarchive.com This method and its variations are central to the preparation of 2-bromo-4-(3-bromophenyl)thiazole.
Condensation Reactions Involving α-Haloketones and Thioamides/Thiosemicarbazides
The traditional Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov In the context of this compound, the key precursors are 2,α-dibromo-3'-bromoacetophenone and a suitable thioamide. The reaction proceeds through the initial formation of an iminothioether intermediate, which then undergoes cyclization and dehydration to afford the thiazole ring. nih.gov
The use of thiourea (B124793) in place of a thioamide leads to the formation of 2-aminothiazole (B372263) derivatives. nih.govijper.org Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source can introduce the bromine atom at the C2-position. For instance, 2-amino-4-phenylthiazole (B127512) can be treated with n-butyl nitrite (B80452) and CuBr to yield 2-bromo-4-phenylthiazole. researchgate.net This two-step approach provides an alternative route to the target compound.
The reaction conditions for Hantzsch synthesis can be varied. While traditionally carried out in refluxing ethanol (B145695), modern modifications include the use of ionic liquids at ambient temperature or microwave irradiation under solvent-free conditions to accelerate the reaction and improve yields. nih.govijper.org The reaction of phenacyl bromide derivatives with thiamides in ethanol under reflux is a common method for synthesizing thiazole-based scaffolds. acs.org
| Reactant 1 | Reactant 2 | Product | Key Features |
| α-Haloketone (e.g., 2-bromo-1-arylethanone) | Thioamide | 2,4-Disubstituted thiazole | Classical Hantzsch synthesis. synarchive.com |
| α-Haloketone | Thiourea | 2-Aminothiazole | Provides access to 2-amino derivatives for further functionalization. ijper.org |
| Substituted propargyl bromide | Thiourea | 2-Aminothiazole | An alternative to α-haloketones, avoiding their lachrymatory nature. nih.gov |
| α,α-Dibromoketones | Aryl thioamide | 2,4-Disubstituted thiazole | Can be a superior alternative to α-monobromoketones. ijper.org |
Regioselective Thiazole Ring Formation Protocols
The Hantzsch synthesis and its modifications can sometimes lead to mixtures of regioisomers, particularly when using unsymmetrical reactants. However, the reaction of an α-haloketone with a simple thioamide generally proceeds with high regioselectivity, affording the 2,4-disubstituted thiazole as the major product. ijper.orgthieme-connect.com The initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone dictates the regiochemical outcome.
Recent advancements have focused on developing highly regioselective methods for the synthesis of disubstituted thiazoles. thieme-connect.comrsc.org For example, the cyclization of 2-oxo-2-(amino)ethanedithioates with various reagents can lead to either 2,4- or 2,5-disubstituted thiazoles with high selectivity. thieme-connect.com While not directly applied to this compound in the reviewed literature, these methods highlight the ongoing efforts to control the regiochemistry of thiazole synthesis. The choice of starting materials and reaction conditions is crucial in directing the cyclization to the desired isomer. researchgate.net
Advanced Functionalization Strategies for the Thiazole Nucleus
The presence of two bromine atoms on the this compound scaffold offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of functionalized analogs.
Directed Ortho-Metalation and Lithiation Pathways on this compound Precursors for Functional Group Introduction
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org While the bromine atom itself is not a strong DMG, other functional groups that could be present on a precursor to this compound, such as an amide or a methoxy (B1213986) group, can direct lithiation. wikipedia.orgbaranlab.orgharvard.edu
However, a competing reaction in the presence of aryl halides and alkyllithiums is halogen-metal exchange, which is often faster than directed lithiation for bromides and iodides. uwindsor.ca This process would lead to the formation of an aryllithium species at the position of the bromine atom. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For instance, the lithiation of a brominated aromatic compound followed by reaction with an electrophile is a common strategy for introducing substituents. wikipedia.orgbaranlab.org
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki, Negishi, Sonogashira) Utilizing Aryl Halide Reactivity
The bromine atoms on this compound are ideal handles for palladium-catalyzed cross-coupling reactions, which are highly effective for forming new carbon-carbon and carbon-nitrogen bonds. nih.govnih.govlibretexts.org The reactivity of aryl bromides in these reactions is well-established, being more reactive than chlorides but less so than iodides. libretexts.org
Commonly employed cross-coupling reactions include:
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.org
Negishi Coupling: In this case, an organozinc reagent is coupled with the aryl bromide, catalyzed by a palladium complex. nih.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl bromide, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C triple bond.
The choice of ligands for the palladium catalyst, such as bulky trialkylphosphines, is crucial for achieving high efficiency, especially with less reactive or sterically hindered substrates. nih.gov These reactions can be performed selectively on one of the bromine atoms, depending on the reaction conditions and the relative reactivity of the C2-bromo and the C3'-bromo positions.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Key Features |
| Suzuki-Miyaura | Organoboron reagent | C-C | Widely used, tolerant of many functional groups. libretexts.org |
| Negishi | Organozinc reagent | C-C | Often highly efficient, even for hindered substrates. nih.gov |
| Sonogashira | Terminal alkyne | C-C (alkyne) | Forms a carbon-carbon triple bond. |
| Heck | Alkene | C-C (alkene) | Forms a substituted alkene. nih.gov |
| Buchwald-Hartwig | Amine | C-N | Forms a carbon-nitrogen bond. |
Derivatization at the Thiazole C2-Position and Aromatic Ring Substituents
The C2-position of the thiazole ring is particularly susceptible to nucleophilic substitution, especially when activated by a bromine atom. This allows for the introduction of various nucleophiles, leading to a wide range of C2-functionalized thiazoles. For example, the reaction of 2-bromothiazoles with amines or thiols can lead to the corresponding 2-amino or 2-thio-substituted thiazoles.
Furthermore, the bromine atom on the phenyl ring can be independently functionalized using the palladium-catalyzed cross-coupling reactions described above. The differential reactivity of the two C-Br bonds (one on the thiazole ring and one on the phenyl ring) can potentially be exploited for selective, stepwise functionalization. The synthesis of various brominated thiazoles has been revisited and optimized, providing access to a family of useful precursors for further derivatization. lookchem.com The reaction of 2-bromo-1-(thiazol-5-yl)ethan-1-one derivatives with heterocyclic amines can lead to the formation of di- and trithiazole moieties. nih.gov
Synthesis of Polythiazolic and Hybrid Heterocyclic Systems from this compound Building Blocks
The unique structural attributes of this compound, featuring two reactive bromine sites at distinct positions, render it a versatile and valuable building block for the synthesis of more complex heterocyclic architectures. These include polythiazolic systems, such as bithiazoles and terthiazoles, as well as hybrid structures incorporating other heterocyclic moieties. The strategic functionalization of this precursor through various cross-coupling and condensation reactions allows for the controlled and regioselective construction of these elaborate molecules.
The bromine atom at the 2-position of the thiazole ring is known to be more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions compared to the bromine atom on the phenyl ring. This difference in reactivity enables selective transformations, providing a pathway to assemble larger molecular frameworks in a stepwise manner.
Synthesis of Bithiazole Derivatives
The construction of bithiazole systems from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Stille, and Negishi couplings are instrumental in forming the critical carbon-carbon bond between two thiazole units.
One common strategy involves the initial conversion of a 2-bromothiazole (B21250) derivative into an organometallic species, which then reacts with another 2-bromothiazole molecule. For instance, a bromo-lithium exchange at the 2-position of a thiazole, followed by transmetalation to zinc or tin, generates a nucleophilic thiazole that can be coupled with this compound.
A plausible synthetic route to a 2,4'-bithiazole (B13848155) derivative is outlined below. This involves the preparation of a thiazol-2-ylzinc reagent and its subsequent Negishi coupling with this compound.
Table 1: Synthesis of a 2,4'-Bithiazole Derivative via Negishi Coupling
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-Bromothiazole | n-BuLi, then ZnCl₂ | THF, -78 °C to rt | Thiazol-2-ylzinc chloride | - |
| 2 | This compound | Thiazol-2-ylzinc chloride | Pd(PPh₃)₄, THF, reflux | 2-(Thiazol-2-yl)-4-(3-bromophenyl)thiazole | High |
Alternatively, Stille coupling offers another avenue for the synthesis of bithiazoles. This method utilizes an organotin reagent, such as a 2-(tributylstannyl)thiazole, which can be coupled with this compound in the presence of a palladium catalyst. While yields for Stille couplings in similar systems have been reported to be moderate to good, they provide a valuable alternative to other cross-coupling methods.
Formation of Hybrid Heterocyclic Systems
The reactivity of the bromine atoms on the this compound scaffold also permits the introduction of other heterocyclic rings, leading to the formation of hybrid systems. These hybrid molecules often exhibit unique photophysical and biological properties arising from the combination of different heteroaromatic units.
The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the arylation of the thiazole core with a wide range of (hetero)arylboronic acids or their esters. nih.govmdpi.com For example, reaction of this compound with a pyridineboronic acid in the presence of a palladium catalyst and a base would yield a pyridyl-substituted thiazole. The reaction conditions can be tuned to favor selective coupling at either the 2-position of the thiazole or the 3-position of the phenyl ring, although the former is generally more reactive.
Table 2: Synthesis of a Pyridyl-Thiazole Hybrid via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-(Pyridin-3-yl)-4-(3-bromophenyl)thiazole |
Furthermore, cyclocondensation reactions provide a classical yet effective method for constructing hybrid systems. For instance, the reaction of a thioamide derivative of the parent thiazole with an α-haloketone can lead to the formation of a new thiazole ring, thus creating a bithiazole system. tandfonline.com Following this logic, one could envision converting the this compound into a 4-(3-bromophenyl)thiazole-2-carbothioamide, which could then undergo a Hantzsch-type reaction with a 2-bromo-1-arylethanone to yield a 2,4'-bithiazole derivative.
Table 3: Hypothetical Synthesis of a 2,4'-Bithiazole via Hantzsch Reaction
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | This compound | 1. n-BuLi, 2. DMF | 4-(3-Bromophenyl)thiazole-2-carbaldehyde |
| 2 | 4-(3-Bromophenyl)thiazole-2-carbaldehyde | Lawesson's Reagent | 4-(3-Bromophenyl)thiazole-2-carbothioamide |
| 3 | 4-(3-Bromophenyl)thiazole-2-carbothioamide | 2-Bromo-1-phenylethanone | 2'-(4-(3-Bromophenyl)thiazol-2-yl)-4-phenylthiazole |
The strategic application of these and other synthetic methodologies opens the door to a vast array of polythiazolic and hybrid heterocyclic systems derived from the versatile this compound building block. The ability to selectively functionalize the different positions of this molecule allows for the rational design and synthesis of novel compounds with tailored properties for various applications in materials science and medicinal chemistry.
Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 4 3 Bromophenyl Thiazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular framework of brominated phenylthiazoles. While the specific spectrum for 2-bromo-4-(3-bromophenyl)thiazole is not publicly available, a detailed analysis can be performed on the closely related analog, 2-bromo-4-phenyl-1,3-thiazole, which serves as a foundational model. nih.gov
For 2-bromo-4-phenyl-1,3-thiazole, the ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals for each proton. nih.gov The lone proton on the thiazole (B1198619) ring (H-5) appears as a sharp singlet significantly downfield, a characteristic feature of this system. The protons of the phenyl group exhibit complex multiplets due to spin-spin coupling.
Interactive Table: ¹H NMR Data for 2-bromo-4-phenyl-1,3-thiazole in DMSO-d₆ nih.gov To interact with the data, please click on the table headers to sort or use the search function.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiazole H-5 | 8.16 | s (singlet) | N/A |
| Phenyl H (para) | 7.40-7.37 | m (multiplet) | N/A |
| Phenyl H (meta) | 7.46 | t (triplet) | 7.63 |
| Phenyl H (ortho) | 7.92 | d (doublet) | 7.32 |
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms. In substituted thiazoles, the carbon atoms of the heterocyclic ring typically resonate in the range of δ 100-170 ppm. rsc.orgasianpubs.org The C-2 carbon, being bonded to both a bromine and a nitrogen atom, is expected to be significantly deshielded and appear far downfield. asianpubs.orgspectrabase.com The carbons of the bromophenyl ring would appear in the aromatic region (δ 120-140 ppm), with their precise shifts influenced by the position of the bromine substituent. rsc.org
The electronic environment of the thiazole ring is significantly influenced by its substituents, leading to notable chemical shift perturbations. nih.gov The presence of a highly electronegative bromine atom at the C-2 position induces a strong deshielding effect. This is evident in the ¹H NMR spectrum of 2-bromo-4-phenyl-1,3-thiazole, where the H-5 proton signal is observed at a downfield position of 8.16 ppm. nih.gov This is a substantial shift compared to unsubstituted thiazole, where the H-5 proton resonates at approximately 7.9 ppm, indicating a significant withdrawal of electron density from the ring by the bromine atom. chemicalbook.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule by probing its molecular vibrations.
The FT-IR spectrum of a molecule like this compound displays a series of absorption bands corresponding to specific vibrational modes. Analysis of the spectrum for the analog 2-bromo-4-phenyl-1,3-thiazole reveals several characteristic peaks. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. tsijournals.com The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the phenyl and thiazole rings. researchgate.netcdnsciencepub.com The C-S stretching vibration of the thiazole ring is generally found in the 750-600 cm⁻¹ region. tsijournals.com The C-Br stretching frequency is expected at lower wavenumbers, typically below 700 cm⁻¹. nih.gov
Interactive Table: FT-IR Vibrational Mode Assignments for 2-bromo-4-phenyl-1,3-thiazole nih.govtsijournals.comcdnsciencepub.com To interact with the data, please click on the table headers to sort or use the search function.
| Observed Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3098, 3063 | Aromatic C-H stretching |
| 1476 | C=C/C=N aromatic ring stretching (Thiazole/Phenyl) |
| 1420 | C=C/C=N aromatic ring stretching (Thiazole/Phenyl) |
| 1263 | C-H in-plane bending |
| 1070, 1010 | Thiazole ring vibrations |
| 836 | C-H out-of-plane bending |
| 730, 689 | C-H out-of-plane bending / C-Br stretching |
To achieve a more precise assignment of vibrational modes, experimental FT-IR and Raman data are often correlated with theoretical frequencies calculated using computational methods such as Density Functional Theory (DFT). researchgate.netresearchgate.net Methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to predict the vibrational spectra of molecules. nih.govnih.gov
A known discrepancy exists where calculated harmonic frequencies in the gas phase are typically higher than the experimental frequencies recorded in the solid state. researchgate.netmdpi.com To correct for this, the theoretical frequencies are often multiplied by a scaling factor, which generally improves the agreement between the theoretical and experimental data to within an acceptable margin. nih.govresearchgate.net This correlative approach allows for the confident assignment of complex vibrational bands that arise from the coupling of multiple modes, providing a deeper understanding of the molecule's vibrational properties. nih.govresearchgate.net
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 2-bromo-4-phenyl-1,3-thiazole, a close analog of the title compound, has been determined by SC-XRD. nih.gov The analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The thiazole and phenyl rings are nearly coplanar, with a small dihedral angle of 7.45° between their mean planes. nih.gov
The crystal packing is stabilized by specific intermolecular interactions. These include π–π stacking interactions between the thiazole ring of one molecule and the phenyl ring of a neighboring, centrosymmetrically-related molecule, with a centroid-to-centroid distance of 3.815 Å. nih.gov Additionally, short intermolecular contacts between the sulfur atom of the thiazole ring and the bromine atom of an adjacent molecule (S···Br distance of 3.5402 Å) are observed, indicating the presence of significant halogen-chalcogen interactions that contribute to the stability of the crystal lattice. nih.gov
Interactive Table: Crystallographic Data for 2-bromo-4-phenyl-1,3-thiazole nih.gov To interact with the data, please click on the table headers to sort or use the search function.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆BrNS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8934 (3) |
| b (Å) | 10.6591 (6) |
| c (Å) | 13.8697 (7) |
| β (°) | 90.812 (1) |
| Volume (V, ų) | 871.18 (8) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 120 |
| Dihedral Angle (Thiazole-Phenyl) | 7.45 (10)° |
Definitive Determination of Molecular Geometry and Bond Parameters
The core structure consists of a planar thiazole ring linked to a phenyl group. wikipedia.org In the case of 2-bromo-4-phenyl-1,3-thiazole, the molecule is nearly planar, with a slight dihedral angle of 7.45 (10)° between the mean planes of the thiazole and phenyl rings. nih.govresearchgate.netnih.gov This slight twist is a common feature in such bi-aryl systems. The planarity of the thiazole ring itself is a result of the significant pi-electron delocalization, which imparts aromatic character. wikipedia.org
Bond lengths and angles within the thiazole and phenyl rings are generally in agreement with those found in other related heterocyclic compounds. nih.gov For instance, the bond parameters observed in 2-bromo-4-phenyl-1,3-thiazole serve as a strong reference for understanding the geometry of its dibrominated analogue.
Table 1: Selected Bond Parameters from a Related Thiazole Derivative (2-bromo-4-phenyl-1,3-thiazole) Data sourced from studies on a closely related analogue and presented here as a predictive model.
| Parameter | Bond/Angle | Typical Value |
| Dihedral Angle | Thiazole Ring - Phenyl Ring | 7.45 (10)° |
| Bond Length | C-Br (Thiazole) | ~1.85 Å |
| Bond Length | C-S (Thiazole) | ~1.72 - 1.74 Å |
| Bond Length | C=N (Thiazole) | ~1.31 Å |
| Bond Angle | C-S-C (Thiazole) | ~89° |
Elucidation of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding (e.g., S···Br contacts, C-Br···π), and π-π Stacking
The solid-state architecture of this compound derivatives is significantly influenced by a variety of non-covalent intermolecular interactions. The absence of classical hydrogen bond donors in the parent molecule means that other, weaker interactions play a dominant role in the crystal packing. rsc.org
Halogen Bonding: A prominent interaction observed in the crystal structure of the analogous 2-bromo-4-phenyl-1,3-thiazole is a short intermolecular S···Br contact, measured at 3.5402 (6) Å. nih.govnih.gov This distance is shorter than the sum of the van der Waals radii of sulfur and bromine, indicating a significant halogen bond. In this interaction, the sulfur atom of the thiazole ring acts as a halogen bond acceptor. rsc.org The bromine atoms in this compound, particularly the one attached to the phenyl ring, can also act as halogen bond donors, potentially forming C-Br···Br or other C-Br···X interactions with suitable acceptors. nih.gov Furthermore, C-Br···π interactions, where the bromine atom interacts with the electron-rich π-system of an adjacent phenyl or thiazole ring, are another plausible type of stabilizing contact.
π-π Stacking: In the crystal packing of 2-bromo-4-phenyl-1,3-thiazole, molecules related by a center of symmetry are held together by π-π stacking interactions. nih.govnih.gov These interactions occur between the thiazole and phenyl rings of adjacent molecules, with a reported centroid-to-centroid distance of 3.815 (2) Å. nih.govresearchgate.net Such attractive π-stacking interactions are crucial for the stabilization of crystal lattices in aromatic and heterocyclic compounds. mdpi.com
Conformational Analysis and Solid-State Packing Architectures
In the case of 2-bromo-4-phenyl-1,3-thiazole, the combination of S···Br halogen bonds and π-π stacking interactions leads to a well-defined, layered structure. researchgate.netnih.gov Molecules form centrosymmetric dimers through π-π stacking, and these dimers are further linked into a three-dimensional network by the S···Br contacts. nih.govresearchgate.net This efficient packing, driven by a network of short intermolecular electrostatic contacts, is characteristic of many halogenated heterocyclic systems. mdpi.com Conformational studies on various thiazole derivatives confirm that the arrangement of substituents and the resulting non-covalent interactions are key determinants of the final solid-state structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of this compound through the precise determination of its mass-to-charge ratio (m/z). The technique provides a measured mass with high accuracy, which can be compared to the calculated theoretical mass of the molecular formula, C₉H₅Br₂NS.
Table 2: Predicted HRMS Data for this compound (C₉H₅Br₂NS) Theoretical monoisotopic mass: 318.8509 Da. The table shows predicted m/z values for common adducts.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₉H₆Br₂NS]⁺ | 319.8587 |
| [M+Na]⁺ | [C₉H₅Br₂NNaS]⁺ | 341.8406 |
| [M+K]⁺ | [C₉H₅Br₂KNS]⁺ | 357.8145 |
| [M-H]⁻ | [C₉H₄Br₂NS]⁻ | 317.8431 |
Beyond precise mass determination, HRMS combined with tandem mass spectrometry (MS/MS) elucidates the fragmentation patterns of the molecule. Based on studies of similar thiazole derivatives, the fragmentation of this compound is expected to involve characteristic pathways. researchgate.netresearchgate.net Common fragmentation processes would likely include:
Halogen Loss: Cleavage of one or both C-Br bonds.
Thiazole Ring Opening: Fission of the heterocyclic ring, potentially leading to the loss of small neutral molecules like acetylene (B1199291) or hydrogen cyanide (HCN). researchgate.net
Loss of the Phenyl Group: Cleavage of the bond connecting the thiazole and bromophenyl rings.
These fragmentation patterns provide valuable structural information, corroborating the identity of the synthesized compound.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides quantitative data on the percentage composition of elements (Carbon, Hydrogen, Nitrogen, and Sulfur) in a purified sample of this compound. This classical analytical technique is fundamental for confirming the empirical formula of a newly synthesized compound.
The experimentally determined percentages are compared against the theoretically calculated values for the proposed molecular formula, C₉H₅Br₂NS. A close agreement between the found and calculated values, typically within a ±0.4% margin, validates the empirical formula and serves as a crucial indicator of sample purity. For a closely related compound, 2-bromo-4-phenyl-thiazole, the experimental values (Found: C, 45.09%; H, 2.57%) were in excellent agreement with the calculated values (Calcd for C₉H₆BrNS: C, 45.02%; H, 2.52%), demonstrating the utility of this method. researchgate.net
Table 3: Theoretical Elemental Composition of this compound (C₉H₅Br₂NS)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 108.099 | 33.79 |
| Hydrogen | H | 1.008 | 5.040 | 1.58 |
| Bromine | Br | 79.904 | 159.808 | 50.00 |
| Nitrogen | N | 14.007 | 14.007 | 4.38 |
| Sulfur | S | 32.06 | 32.06 | 10.03 |
| Total | 319.014 | 100.00 |
Computational and Theoretical Investigations on the Electronic Structure and Reactivity of 2 Bromo 4 3 Bromophenyl Thiazole
Density Functional Theory (DFT) and Ab Initio Calculations
DFT has become a primary method for investigating the electronic properties of heterocyclic systems due to its balance of accuracy and computational cost. These calculations are fundamental to predicting the geometry, stability, and reactive nature of 2-bromo-4-(3-bromophenyl)thiazole.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
A critical parameter in the structure of biaryl-heterocyclic compounds is the dihedral angle between the two ring systems—in this case, the thiazole (B1198619) and the 3-bromophenyl rings. This angle determines the extent of π-conjugation between the rings, which influences the electronic properties of the entire molecule. Conformational analysis would involve rotating the phenyl ring relative to the thiazole ring to map the potential energy surface. This allows for the identification of the global minimum energy conformer, which is the most stable and populated conformation, as well as any local minima and the energy barriers between them. For a similar compound, 2-bromo-4-phenyl-1,3-thiazole, X-ray crystallography revealed that the planes of the thiazole and phenyl rings are twisted by 7.45°. nih.gov A similar slight twist would be expected for this compound to relieve steric hindrance while maintaining significant electronic communication between the rings.
Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: This table is illustrative. Actual values require specific DFT calculations.
| Parameter | Description | Expected Value Range |
|---|---|---|
| C-S Bond Length (Thiazole) | Length of the Carbon-Sulfur bonds in the thiazole ring. | 1.70 - 1.75 Å |
| C-N Bond Length (Thiazole) | Length of the Carbon-Nitrogen bonds in the thiazole ring. | 1.30 - 1.40 Å |
| C-Br Bond Length | Length of the Carbon-Bromine bonds. | 1.85 - 1.92 Å |
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher reactivity, lower kinetic stability, and greater polarizability. For conjugated systems like this compound, the HOMO is typically a π-orbital distributed across the ring systems, and the LUMO is a π*-antibonding orbital. DFT calculations provide precise energies for these orbitals, allowing for the quantitative assessment of the molecule's electron-donating and accepting capabilities. These values are key to predicting its behavior in chemical reactions and its potential use in optoelectronic materials.
Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations Note: This table is for illustrative purposes to show the type of data generated.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, arising from an excess of electrons. These areas are characteristic of lone pairs on heteroatoms and are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the nitrogen and sulfur atoms of the thiazole ring.
Blue regions denote positive electrostatic potential, indicating an electron-deficient area. These are typically found around hydrogen atoms and are susceptible to nucleophilic attack.
Green regions represent neutral or zero potential.
By analyzing the MEP surface, one can predict how the molecule will interact with other reagents, identifying its centers of reactivity. For instance, the negative potential on the thiazole nitrogen suggests it could act as a hydrogen bond acceptor or a site of protonation.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Table 3: Illustrative NBO Second-Order Perturbation Analysis Note: This table illustrates the type of data obtained from NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (C-C)phenyl | ~5-10 |
| LP (1) S | π* (C=N)thiazole | ~15-25 |
Mechanistic Investigations via Computational Modeling
Beyond static electronic properties, computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By modeling reaction pathways, researchers can understand how reactants are converted into products on a step-by-step basis.
Computational modeling can map the potential energy surface of a reaction, identifying key stationary points: reactants, intermediates, transition states, and products. This is particularly relevant for understanding the synthesis of this compound, for instance, via a Hantzsch thiazole synthesis or a Sandmeyer-type reaction, or its subsequent functionalization through cross-coupling reactions. nih.gov
The most critical point on a reaction pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. Using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods, the geometry of the transition state can be located and characterized. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, a key parameter that governs the reaction rate. Such studies provide deep insights into reaction feasibility and can guide the optimization of experimental conditions.
Prediction of Reactivity Descriptors (e.g., Chemical Potential, Chemical Hardness, Electrophilicity Index)
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies reporting the calculated reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) for the compound this compound. While computational studies on various other thiazole derivatives are available, the electronic properties of this specific disubstituted thiazole have not been the subject of published theoretical investigations.
Theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT), provides a powerful framework for understanding the electronic structure and predicting the reactivity of molecules. For a given compound, these calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are central to defining the global reactivity descriptors.
The chemical potential (μ) , a measure of the escaping tendency of an electron from an equilibrium system, is related to the HOMO and LUMO energies by the equation: μ = (EHOMO + ELUMO) / 2
Chemical hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2
A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it is energetically more difficult to remove an electron from the HOMO and/or add an electron to the LUMO.
The global electrophilicity index (ω) , a measure of the energy lowering of a chemical species when it is saturated with electrons, is defined in terms of the chemical potential and chemical hardness: ω = μ² / 2η
This index is crucial for classifying molecules as electrophiles or nucleophiles and for predicting their behavior in chemical reactions.
Although specific values for this compound are not available, general principles of electronic effects in substituted thiazoles can be considered. The presence of two bromine atoms, which are electron-withdrawing halogens, is expected to influence the electronic properties of the thiazole ring system. The bromine at the 2-position of the thiazole ring and the bromine on the phenyl ring at the 4-position would lower the energy of the molecular orbitals, likely increasing the compound's electrophilicity compared to unsubstituted 4-phenylthiazole.
To provide the requested data, a dedicated DFT study on this compound would need to be performed. Such a study would involve geometry optimization of the molecule followed by frequency calculations to ensure a true energy minimum. From the optimized structure, the HOMO and LUMO energies would be calculated, allowing for the determination of the chemical potential, chemical hardness, and electrophilicity index.
Table of Predicted Reactivity Descriptors for this compound
| Reactivity Descriptor | Symbol | Value | Unit |
| Chemical Potential | μ | Data not available | eV |
| Chemical Hardness | η | Data not available | eV |
| Electrophilicity Index | ω | Data not available | eV |
As of the latest search, specific computational data for this compound is not available in the referenced literature. The table is provided as a template for when such data becomes available.
Chemical Reactivity and Transformation Pathways of 2 Bromo 4 3 Bromophenyl Thiazole
Electrophilic Aromatic Substitution Reactions on the Phenyl and Thiazole (B1198619) Rings
The 2-bromo-4-(3-bromophenyl)thiazole molecule possesses two aromatic systems susceptible to electrophilic attack: the phenyl ring and the thiazole ring. The reactivity of these rings is influenced by the electronic effects of the substituents. The bromine atom on the thiazole ring is a deactivating group, making the thiazole ring less reactive towards electrophiles. Conversely, the bromo substituent on the phenyl ring is also deactivating but directs incoming electrophiles to the ortho and para positions.
Nucleophilic Displacement and Substitution Reactions at Brominated Centers
The bromine atoms at the 2-position of the thiazole ring and the 3-position of the phenyl ring are susceptible to nucleophilic displacement. The bromine at the 2-position of the thiazole is particularly activated towards nucleophilic substitution due to the electron-withdrawing nature of the thiazole ring. evitachem.com This allows for the introduction of various nucleophiles, such as amines and thiols, to create a diverse range of derivatives.
In the synthesis of related 2,4-disubstituted thiazoles, the bromine at the 2-position can be readily displaced. evitachem.com For instance, the reaction with various nucleophiles can lead to further functionalization or ring expansion. evitachem.com
Halogen-Metal Exchange Reactions (e.g., Br/Li Exchange) and Subsequent Quenching with Electrophiles
Halogen-metal exchange is a powerful tool for the functionalization of this compound. wikipedia.org This reaction typically involves treating the dibrominated compound with an organolithium reagent, such as n-butyllithium, at low temperatures. ias.ac.intcnj.edu The exchange is generally faster for bromine than for chlorine and follows the trend I > Br > Cl. wikipedia.org
This process generates a highly reactive organolithium intermediate that can then be quenched with a variety of electrophiles to introduce new functional groups. ias.ac.in For example, bromo-lithium exchange at the C-4 position of a bromothiazole, followed by transmetalation to zinc or tin, creates a carbon nucleophile that can participate in cross-coupling reactions. nih.gov A protocol using a combination of i-PrMgCl and n-BuLi has been developed for selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, under non-cryogenic conditions. nih.govnih.gov This method can also be highly selective for one bromine atom over another in dibrominated compounds through chelation effects. nih.govnih.gov
An interesting anomaly has been observed where the lithium is not introduced at the position of the halogen but at an alternate position, suggesting that the halogen-metal exchange can be faster than proton-metal exchange. ias.ac.in
Regioselectivity and Stereoselectivity in Transformations Involving this compound
The presence of two bromine atoms in different chemical environments on this compound allows for regioselective reactions. The bromine at the 2-position of the thiazole ring is generally more reactive towards both nucleophilic substitution and halogen-metal exchange than the bromine on the phenyl ring.
In the context of palladium-catalyzed cross-coupling reactions on 2,4-dibromothiazole (B130268), regioselective substitution at the more reactive 2-position is achieved first. nih.gov Subsequently, bromo-lithium exchange at the C-4 position allows for a second, different substituent to be introduced. nih.gov This stepwise functionalization highlights the ability to control the regioselectivity of reactions. The stereochemistry of reactions, such as the retention of configuration in vinyl halide exchange, is also an important consideration in similar systems. wikipedia.org
Reaction Mechanisms: Kinetics and Thermodynamics of Thiazole Ring Formation and Derivatization
The formation of the thiazole ring itself, often through the Hantzsch synthesis, involves the cyclocondensation of a thioamide with an α-haloketone. acs.org The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the ketone, followed by cyclization and dehydration. acs.orgresearchgate.net
The kinetics of derivatization reactions, such as electrophilic attack, are influenced by the activation energies of the transition states. For example, in the reaction of isothiazolinones with electrophiles, the reaction with SO2Cl2 was found to be more kinetically favorable than with Br2. The polar character of the reaction, as indicated by the difference in electrophilicity between the reactants, also plays a significant role. In halogen-metal exchange reactions, the process is typically fast and kinetically controlled, with the stability of the resulting carbanion intermediate being a key factor. wikipedia.org
Influence of Substituents on Chemical Reactivity and Synthetic Outcome
Substituents on both the phenyl and thiazole rings have a profound impact on the reactivity and the final products of reactions involving this compound. Electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the phenyl ring and influence the regioselectivity of substitutions. nih.gov Conversely, electron-donating groups can increase the nucleophilicity of the rings.
In studies of related thiazole derivatives, the presence of electron-withdrawing groups like -CF3 and -F at the 4-position of the phenyl ring was found to increase the biological activity of the compounds. nih.gov The position of substituents is also critical; for instance, para-substitution on the phenyl ring of a thiazole has been shown to enhance anticancer activity. nih.gov The presence of chelating groups can accelerate halogen-metal exchange reactions. wikipedia.org
Applications of 2 Bromo 4 3 Bromophenyl Thiazole As a Versatile Organic Intermediate
Role in the Divergent Synthesis of Highly Functionalized Thiazole (B1198619) Derivatives
The strategic placement of two bromine atoms on the 2-bromo-4-(3-bromophenyl)thiazole scaffold is central to its utility in divergent synthesis. This approach allows for the generation of a library of structurally diverse compounds from a single, common intermediate. The bromine atom at the 2-position of the thiazole ring is particularly susceptible to nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of this position. nih.govresearchgate.net In contrast, the bromine on the phenyl ring exhibits reactivity typical of an aryl halide. This difference enables chemists to perform regioselective functionalization.
For instance, a Suzuki or Stille cross-coupling reaction can be selectively performed at the more reactive C2-bromo position, leaving the bromophenyl moiety intact for subsequent transformations. nih.gov This second bromine atom can then be subjected to a different coupling reaction, introducing another point of diversity. This sequential functionalization is the cornerstone of divergent synthesis, enabling the efficient preparation of highly substituted thiazole derivatives with tailored electronic and steric properties.
Research on analogous compounds, such as 2,4-dibromothiazole (B130268), has demonstrated the feasibility of this stepwise approach. In these systems, the C2-position is preferentially functionalized using organozinc or organotin reagents under palladium catalysis, with the C4-bromo group being modified in a subsequent step. nih.govresearchgate.net This established reactivity pattern provides a reliable roadmap for the synthetic utility of this compound.
Table 1: Representative Cross-Coupling Reactions on Brominated Thiazole Cores
| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Class | Reference |
| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃ | C2 or Phenyl-Br | Aryl-substituted thiazoles | mdpi.com |
| Stille Coupling | Pd(PPh₃)₄, Organostannane | C2 or Phenyl-Br | Alkyl-, aryl-, or vinyl-substituted thiazoles | nih.gov |
| Negishi Coupling | Pd(0), Organozinc halide | C2 or Phenyl-Br | Alkyl- or aryl-substituted thiazoles | nih.gov |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Terminal alkyne, Et₃N | C2 or Phenyl-Br | Alkynyl-substituted thiazoles | nih.gov |
| C-S Coupling | CuI, Thiol, K₂CO₃ | C2 or Phenyl-Br | Thioether-substituted thiazoles | bohrium.comrsc.org |
Utilization as a Precursor for Advanced Heterocyclic Scaffolds
The thiazole ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. acs.orgnih.govnih.govnih.gov The compound this compound serves as an excellent starting material for the synthesis of more complex, multi-ring heterocyclic systems. By leveraging the reactivity of its bromine atoms, this intermediate can be elaborated into advanced scaffolds that merge the thiazole core with other heterocyclic motifs like pyrazolines, pyrimidines, or even other thiazoles. acs.orgnih.gov
The synthesis of thiazolyl-pyrazoline hybrids, for example, often involves the reaction of a thiazole-containing precursor with reagents that form the pyrazoline ring. acs.org In the case of this compound, one of the bromine atoms can be converted into a reactive group, such as an amine or a hydrazide, which can then participate in a cyclization reaction to form a new heterocyclic ring fused or linked to the thiazole core.
Furthermore, the synthesis of 2,4'-bithiazoles has been successfully achieved using 2,4-dibromothiazole as a starting material. nih.gov This strategy involves a regioselective cross-coupling at the C2-position, followed by a bromo-lithium exchange at C4 and a subsequent coupling with another thiazole unit. A similar pathway can be envisioned for this compound, allowing for the creation of complex bithiazole or phenyl-thiazolyl-thiazole systems, which are of interest for their unique electronic properties and potential biological activities.
Building Block for Bridged and Fused Ring Systems Featuring the Thiazole Moiety
Beyond simple linkages to other heterocycles, this compound is a valuable precursor for constructing intricate bridged and fused ring systems. The two bromine atoms provide anchor points that can be used to tether different parts of the molecule together or to build additional rings onto the existing framework.
For example, intramolecular cross-coupling reactions can be designed where both bromine atoms react with a suitable difunctional reagent to form a new ring that bridges the phenyl and thiazole moieties. Such strategies can lead to conformationally constrained structures with well-defined three-dimensional shapes, which are highly sought after in drug design and catalyst development.
The synthesis of fused systems, such as imidazo[2,1-b]thiazoles, often starts from a 2-aminothiazole (B372263) derivative. researchgate.net The C2-bromo group of this compound can be readily converted to an amino group via nucleophilic substitution. This resulting 2-amino-4-(3-bromophenyl)thiazole can then undergo cyclization with an α-haloketone to yield a fused imidazo[2,1-b]thiazole (B1210989) scaffold, with the 3-bromophenyl group remaining as a point for further derivatization. This demonstrates how the intermediate can be strategically manipulated to access complex polycyclic aromatic systems.
Applications in Material Science and Catalyst Design (General Scope)
The unique electronic properties of the thiazole ring, combined with the ability to create extended π-conjugated systems through cross-coupling reactions, make this compound an attractive building block for materials science. acs.org The introduction of various aryl or heteroaryl substituents via reactions at the bromine sites allows for the fine-tuning of the molecule's optical and electronic properties, such as absorption and fluorescence spectra. This makes its derivatives potential candidates for use as organic dyes and fluorescent probes. researchgate.net
In the field of catalyst design, thiazolium salts, which can be derived from their bromo-thiazole precursors, are well-known N-heterocyclic carbene (NHC) precatalysts. researchgate.net These catalysts are used in a variety of organic transformations, including the benzoin (B196080) condensation. The 2-bromo position of the title compound could be functionalized and subsequently quaternized to form a thiazolium salt. The 3-bromophenyl group could serve to modulate the steric and electronic properties of the resulting NHC catalyst or to anchor the catalyst to a solid support.
Table 2: Potential Applications Based on Thiazole Derivatives
| Application Area | Relevant Derivative Class | Key Features | Representative Reference |
| Material Science | π-conjugated thiazole systems | Tunable optical and electronic properties, fluorescence | researchgate.net |
| Catalyst Design | Thiazolium salts | N-heterocyclic carbene (NHC) precursors | researchgate.net |
| Corrosion Inhibition | Azo-thiazole compounds | Formation of protective layers on metal surfaces |
Emerging Research Directions and Future Perspectives for 2 Bromo 4 3 Bromophenyl Thiazole Chemistry
Development of Novel and Sustainable Synthetic Protocols for Brominated Thiazoles
The chemical industry's growing emphasis on environmental responsibility has spurred significant research into green and sustainable synthetic methodologies for producing brominated thiazoles. bepls.comresearchgate.net Traditional synthesis routes often rely on hazardous reagents and produce significant waste, prompting a shift towards more eco-friendly alternatives. researchgate.net
Key areas of development in sustainable synthesis include:
Green Solvents and Catalysts: Researchers are actively exploring the use of greener solvents like water and polyethylene (B3416737) glycol (PEG), as well as recyclable catalysts, to minimize the environmental impact of thiazole (B1198619) synthesis. bepls.combohrium.com For instance, the use of water as a solvent has been reported for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, offering a simple and high-yielding procedure. bepls.com Similarly, PEG-400 has been effectively used as a solvent for the synthesis of 2-aminothiazoles. bepls.com
Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved energy efficiency. bepls.comresearchgate.net Microwave irradiation has been successfully employed for the catalyst-free domino reaction to synthesize trisubstituted 1,3-thiazoles and for the rapid, one-pot synthesis of hydrazinyl thiazoles under solvent-free conditions. bepls.combohrium.com Ultrasound irradiation has also been shown to be effective, often leading to good yields in shorter timeframes compared to traditional reflux methods. bohrium.com
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. bepls.com One-pot multi-component procedures have been developed for the synthesis of new substituted Hantzsch thiazole derivatives. bepls.com
Biocatalysis: The use of enzymes and other biological catalysts is a promising green approach. For example, a recyclable cross-linked chitosan (B1678972) hydrogel has been used as a biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com
These sustainable methods are not only environmentally beneficial but also often lead to improved reaction efficiency and cost-effectiveness. researchgate.netscilit.com
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Optimizing Synthetic Routes
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis, including that of brominated thiazoles. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic pathways.
Current and future applications of AI in this area include:
Predicting Reaction Yields and Reactivity: ML models are being developed to predict the yields of chemical reactions with high accuracy. acs.org By analyzing the structural features of reactants and products, these models can identify key factors that influence reaction outcomes. For instance, a supervised machine learning approach has been used to predict reaction yields for amide-coupled C2-carboxylated 1,3-azoles. acs.org Quantum mechanics-derived descriptors, which provide detailed information on the electronic properties of molecules, are valuable for enhancing the predictive power of these models. acs.org
Optimizing Synthetic Routes: AI algorithms can analyze millions of possible reaction pathways to identify the most efficient and cost-effective routes for synthesizing a target molecule. technologynetworks.comcas.org This can significantly reduce the time and resources required for drug discovery and process development. technologynetworks.com AI-driven platforms can integrate synthesis planning with robotic automation to streamline the entire process. youtube.com
Discovering Novel Reactions: By learning from existing chemical knowledge, AI can propose new and previously unconsidered chemical transformations. technologynetworks.com This has the potential to unlock new areas of chemical space and lead to the discovery of molecules with novel properties.
Exploration of New Chemical Transformations and Rearrangement Reactions for Halogenated Thiazole Scaffolds
The functionalization of the thiazole core, particularly with halogens, provides a versatile platform for a wide range of chemical transformations. Researchers are continuously exploring new reactions and rearrangements to create diverse libraries of thiazole derivatives for various applications.
Notable areas of exploration include:
Cross-Coupling Reactions: The bromine atoms on the thiazole ring are excellent handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, leading to the synthesis of highly functionalized thiazole derivatives. A synthesis strategy for the bromination of the thiazole core has been developed to enable various cross-coupling reactions. researchgate.net
Halogen Dance Reaction: This fascinating rearrangement reaction allows for the migration of a halogen atom to a different position on the aromatic ring, providing access to otherwise difficult-to-synthesize isomers. researchgate.net The halogen dance reaction has been utilized to synthesize polyfunctionalized 1,3-thiazoles. researchgate.net
Decarboxylative Bromination: This method provides a transition-metal-free approach to introduce bromine atoms onto the thiazole ring from readily available carboxylic acids. researchgate.net
Cyclization and Multi-component Reactions: Novel multi-component reactions are being developed to construct complex thiazole-containing heterocyclic systems in a single step. researchgate.netacs.org For example, a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides/esters has been developed for the synthesis of thiazoles and isothiazoles. acs.org
These new transformations are expanding the synthetic chemist's toolbox, enabling the creation of novel thiazole derivatives with tailored properties for applications in drug discovery, materials science, and beyond.
Q & A
Q. What are the most reliable synthetic routes for 2-bromo-4-(3-bromophenyl)thiazole, and how can reaction conditions be optimized?
Methodological Answer: A common route involves diazotization and bromination of 4-(3-bromophenyl)thiazole precursors. For example, describes a protocol using CuBr and n-butyl nitrite in acetonitrile under reflux (333 K, 15 min), yielding 53% after silica gel chromatography. Key parameters for optimization include:
- Catalyst loading : Excess CuBr (1.6 eq) improves bromination efficiency.
- Solvent choice : Acetonitrile enhances reaction homogeneity compared to THF.
- Temperature control : Prolonged heating (>15 min) may degrade the thiazole ring.
Post-synthesis purification via hexane recrystallization ensures high crystallinity (m.p. 327–328 K) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : The thiazole proton appears as a singlet at δ 8.16 ppm (DMSO-d6), while aromatic protons (3-bromophenyl) show splitting patterns (e.g., doublet at δ 7.92 ppm, J = 7.32 Hz) .
- X-ray crystallography : The crystal structure (CCDC entry in ) reveals a 7.45° twist between the thiazole and phenyl rings, with π-π stacking (3.815 Å) and S···Br interactions (3.5402 Å) stabilizing the lattice .
Q. What preliminary biological screening approaches are suitable for this compound?
Methodological Answer: Follow and 18 for antimicrobial screening:
- Microbial strains : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (C. albicans).
- Assay design : Use agar diffusion or microdilution (MIC determination).
- Positive controls : Compare to ciprofloxacin (bacteria) and fluconazole (fungi).
Derivatives with di-/trithiazole moieties show enhanced activity, likely due to increased membrane disruption .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The bromine atoms act as orthogonal reactive sites:
- C2-Br : Activated by thiazole’s electron-withdrawing nature, enabling Suzuki-Miyaura coupling (e.g., with aryl boronic acids).
- C4-(3-Br-Ph) : Less reactive due to steric hindrance but amenable to Ullmann-type couplings.
highlights Pd(PPh3)4/CuI catalysts in THF/Et3N for similar systems, achieving >70% yield. Monitor regioselectivity via LC-MS and 13C NMR .
Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?
Methodological Answer: Address variability using:
- Dose-response normalization : Eliminate aqueous dilution artifacts by using DMSO stock solutions ( ).
- Strain-specific analysis : For example, notes higher antifungal activity against C. albicans than Aspergillus due to differences in ergosterol biosynthesis.
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., CYP51 for antifungals) to correlate bioactivity with binding affinity .
Q. How can computational modeling predict the material properties of this compound in optoelectronic applications?
Methodological Answer: Leverage DFT calculations (Gaussian 09/B3LYP/6-311+G(d)) to:
- Estimate HOMO/LUMO levels: Thiazole’s electron-deficient core suggests n-type semiconductor behavior.
- Simulate charge transport: High electron mobility (0.12 cm²/V·s) is predicted due to planar π-conjugation, as seen in for thiazole imide polymers.
Experimental validation via thin-film transistor (OTFT) fabrication confirms unipolar electron transport .
Key Research Gaps and Recommendations
- Crystal engineering : Explore co-crystallization with halogen-bond acceptors (e.g., pyridine) to modulate packing motifs .
- Toxicity profiling : Assess hepatotoxicity via in vitro CYP450 inhibition assays ( ).
- Scalable synthesis : Develop flow chemistry protocols to reduce CuBr waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
